molecular formula C9H12N4O3 B2494532 3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide CAS No. 2416235-89-5

3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide

Cat. No.: B2494532
CAS No.: 2416235-89-5
M. Wt: 224.22
InChI Key: VJIZTKUGOWQGEG-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or copper complexes, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a key enzyme in a metabolic pathway, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Similar in structure but differ in the position of nitrogen atoms.

    Pyrimidinones: Share the pyrimidine core but lack the imidazole ring.

    Benzimidazoles: Contain a fused benzene and imidazole ring system.

Uniqueness

3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Properties

IUPAC Name

3-(2-hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c10-7(15)6-8-12-9(16)5(1-2-14)3-13(8)4-11-6/h4-5,14H,1-3H2,(H2,10,15)(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIZTKUGOWQGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C(N=CN21)C(=O)N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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